N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring system, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxamide group and the 2-hydroxy-2-methyl-4-(methylthio)butyl side chain. Key steps may include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the carboxamide group: This step often involves the use of carboxylic acid derivatives and amine coupling reagents.
Attachment of the side chain: The 2-hydroxy-2-methyl-4-(methylthio)butyl group can be introduced via alkylation reactions, using suitable alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of diseases where benzo[d][1,3]dioxole derivatives have shown efficacy.
Biological Studies: The compound can be used to study the biological activity of benzo[d][1,3]dioxole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular mechanisms involving benzo[d][1,3]dioxole structures.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole ring system may play a crucial role in binding to these targets, while the side chains modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide: shares structural similarities with other benzo[d][1,3]dioxole derivatives, such as:
Uniqueness
The unique combination of the benzo[d][1,3]dioxole ring with the 2-hydroxy-2-methyl-4-(methylthio)butyl side chain and the carboxamide group distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other benzo[d][1,3]dioxole derivatives.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(17,5-6-20-2)8-15-13(16)10-3-4-11-12(7-10)19-9-18-11/h3-4,7,17H,5-6,8-9H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPRHHVMAIZPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC2=C(C=C1)OCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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